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Epiberberine

Cat. No.: B150115
CAS No.: 6873-09-2
M. Wt: 336.4 g/mol
InChI Key: FPJQGFLUORYYPE-UHFFFAOYSA-N
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Description

Contextualization within Protoberberine Alkaloids

Epiberberine belongs to the protoberberine class of isoquinoline (B145761) alkaloids, a large and structurally diverse group of natural compounds. muni.czresearchgate.net These alkaloids are characterized by a tetracyclic ring system and are biosynthesized in plants from the amino acid tyrosine. muni.cz Protoberberine alkaloids are known for their wide range of biological activities and have been a subject of extensive phytochemical and pharmacological studies. researchgate.nettaylorandfrancis.com

This compound is a naturally occurring alkaloid found in several plant species. biorxiv.org It is notably present in plants of the Ranunculaceae family, such as those from the Coptis genus, including Coptis chinensis (Chinese goldthread) and Coptis japonica. medchemexpress.commedchemexpress.comkoreascience.kr The rhizomes of these plants, particularly Coptis chinensis, commonly known as "Huanglian" in traditional Chinese medicine, are a primary source of this compound. nih.gov This compound is also found in various species of the Berberis (barberry) genus within the Berberidaceae family. biosynth.commdpi.com

The biosynthesis of this compound in plants involves a series of enzymatic reactions. frontiersin.org It is proposed that (S)-scoulerine undergoes O-methylation at the C2 position, followed by the formation of a methylenedioxy bridge and subsequent oxidation to yield this compound. frontiersin.orgoup.com

This compound is a structural isomer of berberine (B55584), another prominent protoberberine alkaloid. nih.govresearchgate.net While they share the same molecular formula, their structural difference lies in the placement of the methylenedioxy and dimethoxy groups on the A and D rings of the protoberberine skeleton. researchgate.net This seemingly minor structural variance leads to differences in their physicochemical properties and biological activities. nih.govmdpi.com For instance, research suggests that this compound exhibits a higher oral bioavailability in rats compared to berberine. nih.gov

Other isomers and related protoberberine alkaloids found alongside this compound in its natural sources include coptisine (B600270), palmatine, and jatrorrhizine. biorxiv.orgnih.gov Each of these compounds possesses a unique substitution pattern on the foundational protoberberine structure, contributing to a diverse array of pharmacological effects. mdpi.com

CompoundKey Structural Feature Difference from this compound
BerberinePositional isomer with different arrangement of methylenedioxy and dimethoxy groups. researchgate.net
CoptisineContains two methylenedioxy groups. biorxiv.org
PalmatineContains four methoxy (B1213986) groups. biorxiv.org
JatrorrhizineContains three methoxy groups and one hydroxyl group. nih.gov

Origin and Natural Sources of this compound

Evolution of this compound Research in Modern Pharmacology

The isolation and structural elucidation of this compound have paved the way for its investigation in modern pharmacology. biorxiv.orgnih.gov Initial studies focused on its basic pharmacological properties, but research has since expanded to explore its potential in a wide range of therapeutic areas. apexbt.com

Modern pharmacological studies have revealed that this compound possesses a broad spectrum of biological activities. nih.gov Research has demonstrated its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. nih.govapexbt.comontosight.ai Studies have also investigated its effects on metabolic disorders, with findings suggesting antihyperglycemic and antihyperlipidemic properties. medchemexpress.comnih.gov

Furthermore, research has delved into the molecular mechanisms underlying this compound's effects. For example, it has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1), which are relevant to Alzheimer's disease research. medchemexpress.commedchemexpress.comcaymanchem.com More recent investigations have explored its potential in oncology, showing that it can impact signaling pathways involved in cancer cell processes. biorxiv.orgnih.govfrontiersin.org The evolution of research highlights a growing interest in this compound as a multi-target therapeutic agent with potential for further drug development. nih.govresearchgate.net

Research AreaKey FindingsReferences
Metabolic DisordersExhibits antihyperglycemic and antihyperlipidemic effects. nih.gov, medchemexpress.com
NeuroprotectionInhibits AChE, BChE, and BACE1; shows antioxidant activity. nih.gov, medchemexpress.com, caymanchem.com, medchemexpress.com, apexbt.com
Anti-inflammatoryDemonstrates anti-inflammatory properties. nih.gov, ontosight.ai, nih.gov
OncologyAffects signaling pathways in cancer cells, such as the p53 pathway. biorxiv.org, nih.gov, frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18NO4+ B150115 Epiberberine CAS No. 6873-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQGFLUORYYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218854
Record name Epiberberine
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6873-09-2
Record name Epiberberine
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Record name Epiberberine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiberberine
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Record name EPIBERBERINE ION
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Advanced Synthetic Methodologies and Chemical Modifications of Epiberberine

Total Synthesis Approaches for Epiberberine

The total synthesis of this compound, a natural protoberberine alkaloid, has been achieved through various methodologies. A notable approach establishes a concise and efficient four-step reaction sequence that includes cyclization, condensation, reduction, and ring-closing, culminating in the target molecule. tandfonline.comnih.gov This pathway provides a significant improvement over previous methods, which were often lengthy, low-yielding, and utilized hazardous reagents. tandfonline.comtandfonline.com

The initial step in a prominent synthetic route involves a cyclization reaction to form a key intermediate. tandfonline.com Specifically, 2,3-dihydroxybenzaldehyde (B126233) is reacted with dibromomethane (B42720) (CH₂Br₂) in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux conditions. tandfonline.com This reaction constructs the methylenedioxy bridge, a characteristic feature of the this compound scaffold, yielding the cyclized intermediate 1 with a high degree of efficiency. tandfonline.comtandfonline.com

Following the initial cyclization, a condensation reaction is employed to couple the aldehyde intermediate with an amine. tandfonline.com The intermediate, 2,3-methylenedioxybenzaldehyde, is condensed with 3,4-dimethoxyphenethylamine. tandfonline.comtandfonline.com This reaction, carried out in the presence of triethylamine (B128534) and magnesium sulfate (B86663) in dichloromethane (B109758) (CH₂Cl₂), proceeds with a nearly quantitative yield to form the Schiff base intermediate 2. tandfonline.com This step is crucial for assembling the core isoquinoline (B145761) structure.

The third step focuses on the reduction of the imine bond formed during the condensation stage. tandfonline.com The Schiff base intermediate is treated with a reducing agent, sodium borohydride (B1222165) (NaBH₄), in anhydrous ethyl alcohol. tandfonline.com This reduction converts the C=N double bond to a C-N single bond, yielding the secondary amine intermediate 3. tandfonline.com This transformation is highly efficient and sets the stage for the final ring-closing step. tandfonline.com

The final key step is a ring-closing reaction that forms the tetracyclic core of this compound. tandfonline.com This is accomplished through a Pictet-Spengler-type cyclization. The reduced intermediate 3 is reacted with glyoxal (B1671930) in the presence of sodium chloride and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in acetic anhydride (B1165640) and acetic acid. tandfonline.com This reaction constructs the final ring and, following aromatization, produces the target molecule, this compound (4). tandfonline.comtandfonline.com

Reaction Step Reaction Type Reagents and Conditions Yield (%)
1 Cyclization2,3-dihydroxybenzaldehyde, CH₂Br₂, K₂CO₃, DMF, reflux75.0
2 Condensation3,4-dimethoxyphenethylamine, triethylamine, CH₂Cl₂, MgSO₄, reflux98.7
3 ReductionNaBH₄, anhydrous ethyl alcohol98.4
4 Ring-ClosingGlyoxal, NaCl, CuSO₄·5H₂O, acetic anhydride, HAc35.8
Overall Total Synthesis-26.1

This table summarizes the key steps, reagents, and yields in an optimized total synthesis of this compound. tandfonline.comtandfonline.com

Ring-Closing Steps in this compound Synthesis

Biosynthesis of this compound in Medicinal Plants

This compound is a benzylisoquinoline alkaloid (BIA) found in medicinal plants such as Coptis chinensis (Chinese goldthread). tandfonline.comresearchgate.netnih.gov Its biosynthesis is part of the complex protoberberine alkaloid pathway, which originates from the amino acid tyrosine. frontiersin.orgsci-hub.se While the complete biosynthetic pathways for all protoberberines are still under investigation, key enzymatic steps leading to this compound have been elucidated. frontiersin.orgoup.com

The pathway to this compound diverges from that of other related alkaloids like coptisine (B600270). oup.com The biosynthesis is believed to proceed from the precursor (S)-cheilanthifoline. oup.com A crucial methylation step is catalyzed by an O-methyltransferase, CcOMT1, which converts (S)-cheilanthifoline into (S)-tetrahydrothis compound. oup.com Subsequently, the C ring of the protoberberine backbone is oxidized to form the final quaternary alkaloid, this compound. oup.com This oxidation is catalyzed by a flavin-dependent tetrahydroprotoberberine oxidase (THBO), specifically an enzyme identified as CcTHBO in C. chinensis, which uses (S)-tetrahydrothis compound as its substrate. oup.com

Enzyme Substrate Product Plant Source
CcOMT1 (O-methyltransferase)(S)-cheilanthifoline(S)-tetrahydrothis compoundCoptis chinensis
CcTHBO (Tetrahydroprotoberberine oxidase)(S)-tetrahydrothis compoundThis compoundCoptis chinensis

This table outlines the key enzymatic reactions in the final steps of this compound biosynthesis. oup.com

Derivatization and Analog Development of this compound

The core structure of this compound, a protoberberine alkaloid, presents a versatile scaffold for chemical modification. Researchers have explored various derivatization strategies to enhance its pharmacokinetic properties and therapeutic efficacy. These modifications primarily focus on altering substituent groups on the isoquinoline skeleton to modulate bioactivity.

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs correlates with their biological activity. While many studies focus on the closely related alkaloid berberine (B55584), the findings are often applicable to this compound due to their structural similarity. nih.govemerginginvestigators.org Modifications at various positions on the protoberberine ring system have been shown to significantly influence the pharmacological effects. nih.govmdpi.com

Research has indicated that the nature of the substituent, its position on the skeleton, and the target molecule all play a role in the binding energy and subsequent biological effect of berberine analogs like this compound. emerginginvestigators.org For instance, in the context of anticancer activity, the quaternary amine structure is generally more potent than its reduced tertiary amine counterpart. mdpi.com SAR analysis of berberine derivatives as PCSK9 down-regulating agents revealed that a 2,3-dimethoxy moiety might be beneficial for this activity. nih.gov

Computational studies using high-throughput virtual screening have been employed to analyze libraries of berberine analogs with substitutions at positions C-8, C-12, and C-13 to understand their binding to DNA structures like double-stranded DNA and G-quadruplex DNA. emerginginvestigators.org Such studies have determined that both the substituent's nature and its location affect the binding affinity. emerginginvestigators.org For example, research on berberine-based ligands targeting G-quadruplex DNA, which is relevant to cancer therapy, found that incorporating large aromatic rings as substituents can enhance binding affinity through π-π interactions. emerginginvestigators.org

The table below summarizes key findings from SAR studies on this compound and related protoberberine derivatives.

Modification Site Substituent/Modification Observed Effect on Biological Activity Target/Application
General Quaternary vs. Reduced (tetrahydro) formQuaternary form shows significantly stronger activity. mdpi.comAnticancer
Position C-12 N,N-di-n-alkylamino chainsActivity increases with alkyl chain length up to 6-8 carbons, then decreases. mdpi.comAnticancer
General Tertiary vs. Secondary amineTertiary amine structures at C-12 are significantly more active. mdpi.comAnticancer
Positions C-2, C-3 Dimethoxy moietyConsidered beneficial for activity. nih.govPCSK9 Inhibition
General Aromatic R groupsPositively impacts binding strength to G-quadruplexes. emerginginvestigators.orgAnticancer (G-quadruplex stabilization)

Synthesis of this compound-Based Hybrid Compounds

The synthesis of hybrid molecules involves chemically linking this compound with other pharmacologically active compounds to create a single molecule with potentially synergistic or multi-target effects. This strategy is an area of growing interest for enhancing the efficacy of natural products. researchgate.net While specific examples of this compound-based hybrids are not extensively documented in the provided literature, the methodologies applied to its isomer, berberine, offer a clear precedent. researchgate.net These approaches often involve creating dimers or conjugating the alkaloid with other known biologically active agents like those with antidiabetic or antioxidant properties. researchgate.net

The development of antibody-drug conjugates (ADCs) represents a sophisticated approach to creating hybrid compounds. medchemexpress.comacs.org This technology involves linking a potent cytotoxic agent to an antibody that specifically targets cancer cells, thereby increasing efficacy and reducing systemic toxicity. While direct applications with this compound are still emerging, its known biological activities make it a candidate for such conjugation.

The table below outlines potential strategies for the synthesis of this compound-based hybrid compounds, largely extrapolated from research on related alkaloids.

Hybrid Type Synthetic Strategy Potential Partner Compound/Moiety Intended Therapeutic Goal
Dimer Copper-catalyzed aryl-O-couplingAnother this compound or berberine moleculeEnhanced binding affinity, improved efficacy researchgate.net
Drug Conjugate Chemical linkersKnown antidiabetic or antioxidant compoundsSynergistic effects for metabolic diseases researchgate.net
Antibody-Drug Conjugate (ADC) Linker technologyMonoclonal antibodies targeting specific antigensTargeted cancer therapy medchemexpress.comacs.org
Peptide-Drug Conjugate (PDC) Peptide synthesis and conjugationCell-penetrating or targeting peptidesImproved cellular uptake and targeted delivery medchemexpress.com

Nanocomposite Formulations of this compound

Nanotechnology offers a promising avenue to overcome limitations associated with natural alkaloids like this compound, such as rapid metabolism and low transport across biological barriers. rsc.org Encapsulating this compound into nanocomposites can enhance its stability, control its release, and improve its therapeutic efficacy. researchgate.netrsc.org

A notable example is the development of this compound-loaded chitosan-collagen nanocomposites. rsc.orgresearchgate.net These nanocomposites are synthesized using natural polymers, which offer biocompatibility and biodegradability. researchgate.net Studies have shown that these formulations can have a small, spherical morphology and demonstrate a slower, more controlled release of this compound compared to the free alkaloid. rsc.orgrsc.org The encapsulation efficiency of these nanocomposites has been reported to be around 80%. rsc.org

The primary goal of these nanocomposite formulations has been to enhance the neuroprotective effects of this compound, particularly for conditions like Alzheimer's disease. rsc.orgresearchgate.net By improving brain delivery and enhancing the antioxidant and acetylcholinesterase (AChE) inhibitory properties of this compound, these nanocomposites have shown greater effectiveness in preclinical models compared to the administration of this compound alone. rsc.orgresearchgate.net

The following table details the characteristics of reported this compound nanocomposite formulations.

Nanocomposite System Materials Used Size Key Findings Reference
This compound-loaded Chitosan-Collagen Nanocomposites (EB-CCNc) This compound, Chitosan, Collagen25 ± 2 nmShowed slow release, enhanced antioxidant and AChE inhibition activity, and proved more effective than free this compound in a scopolamine-induced amnesia model. rsc.org rsc.org
This compound-loaded Chitosan-Collagen Nanocomposites (EB-CCNc) This compound, Chitosan, CollagenHydrodynamic diameter of 27.11 nmEncapsulation efficiency of 80 ± 1%; demonstrated biphasic release behavior. rsc.org rsc.org
Magnetic Bead-Based Affinity Purification System This compound, Magnetic beads, Engineered DNA (Q4-ds-A)~270 nm (magnetic particles)Developed for the effective extraction of this compound from Rhizoma coptidis extracts based on tight binding to engineered DNA. biorxiv.orgacs.org biorxiv.orgacs.org

Pharmacological Investigations of Epiberberine: Mechanistic Insights

Molecular Mechanisms of Action

Epiberberine's therapeutic effects are attributed to its ability to interact with and modulate multiple intracellular signaling pathways. researchgate.netnih.gov These pathways are crucial for regulating cellular processes such as growth, differentiation, and apoptosis. By influencing these signaling cascades, this compound can impact various physiological and pathological conditions.

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways, leading to its observed pharmacological effects. researchgate.netnih.gov

The Akt and Extracellular signal-regulated kinase (ERK) pathways are central to cell survival and proliferation. Research indicates that this compound can modulate these pathways. researchgate.netnih.gov For instance, in the context of adipogenesis, this compound has been observed to inhibit the phosphorylation of Akt, which in turn downregulates key transcription factors involved in adipocyte differentiation. researchgate.net Some studies have shown that this compound can inhibit the activation of the ERK pathway. magtechjournal.com This dual modulation of the Akt and ERK pathways contributes to its anti-adipogenesis effects. researchgate.netnih.gov

The p53 tumor suppressor protein and the pro-apoptotic protein Bax are critical components of the intrinsic apoptosis pathway. This compound has been demonstrated to exert anti-cancer effects by modulating this pathway. researchgate.netnih.gov Studies have shown that this compound can increase the expression of p53 and Bax. nih.gov This upregulation leads to the induction of apoptosis in cancer cells. nih.govresearchgate.net The mechanism involves this compound promoting the accumulation of p53, which then activates the Bcl-2/BAX/Caspase axis, ultimately leading to programmed cell death. researchgate.net In gastric cancer cells with wild-type p53, this compound treatment resulted in diminished expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins including p53 and Bax. nih.gov

Table 1: Effect of this compound on p53/Bax Pathway Components in Gastric Cancer Cells

Protein Effect of this compound Treatment Reference
p53 Increased expression nih.gov
Bax Increased expression nih.gov
Bcl-2 Diminished expression nih.gov
XIAP Diminished expression nih.gov
p21 Increased expression nih.gov
p27 Increased expression nih.gov
Cytochrome C Increased expression nih.gov
Cleaved-caspase 3 Increased expression nih.gov

The Raf/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been found to downregulate this pathway, contributing to its anti-adipogenic effects. lifetechindia.commedchemexpress.eu In 3T3-L1 preadipocytes, this compound was shown to suppress the Raf/MEK1/2/ERK1/2 pathway during the early stages of differentiation. lifetechindia.comglpbio.com This inhibition is a key mechanism behind its ability to prevent the formation of fat cells. biorbyt.comtargetmol.com

The AMP-activated protein kinase (AMPK) pathway plays a central role in cellular energy homeostasis. This compound has been shown to modulate the AMPKα/Akt pathways. lifetechindia.commedchemexpress.eu Specifically, in the context of adipogenesis, this compound suppresses the AMPKα/Akt pathways in the early stages of 3T3-L1 adipocyte differentiation. lifetechindia.comglpbio.com In contrast, other studies have indicated that this compound can activate the AMPK pathway in HepG2 cells, which is relevant to its potential effects on glucose metabolism. magtechjournal.com This suggests that the effect of this compound on the AMPK pathway may be cell-type specific.

The Angiotensinogen (B3276523) (Agt)-Transforming growth factor-beta (TGFβ)/Smad2 signaling pathway is implicated in the pathogenesis of diabetic nephropathy and renal fibrosis. nih.govfrontiersin.org this compound has demonstrated a potential therapeutic role by modulating this pathway. researchgate.netnih.gov It has been shown to ameliorate diabetic nephropathy by inactivating angiotensinogen, which in turn represses the TGFβ/Smad2 pathway. jst.go.jpijper.org This inhibitory effect on Agt, TGFβ1, and Smad2 expression suggests that this compound could be a potential agent for treating conditions associated with this pathway. researchgate.net

Table 2: Investigated Signaling Pathways Modulated by this compound

Signaling Pathway Biological Context Effect of this compound Reference
Akt and ERK Pathways Adipogenesis Inhibition of Akt phosphorylation, Modulation of ERK researchgate.netmagtechjournal.com
p53/Bax Apoptosis Pathway Cancer (Gastric) Upregulation of p53 and Bax, Induction of apoptosis researchgate.netnih.govresearchgate.net
Raf/MEK1/2/ERK1/2 Pathway Adipogenesis Downregulation/Suppression lifetechindia.commedchemexpress.euglpbio.com
AMPKα/Akt Pathways Adipogenesis, Glucose Metabolism Suppression (Adipocytes), Activation (HepG2) magtechjournal.comlifetechindia.commedchemexpress.euglpbio.com
Agt-TGFβ/Smad2 Pathway Diabetic Nephropathy Inhibition/Repression researchgate.netnih.govjst.go.jpijper.org
SHP (NR0B2) and SREBP-1c/FASN Pathways in Lipid Synthesis

This compound has been shown to play a role in regulating lipid synthesis through its influence on the small heterodimer partner (SHP) protein, also known as NR0B2, and downstream pathways. nih.gov In studies using both HepG2 cells exposed to free fatty acids and mice on a methionine- and choline-deficient diet to model non-alcoholic steatohepatitis (NASH), this compound demonstrated an ability to increase SHP levels. nih.govresearchgate.net This elevation in SHP was associated with a decrease in the levels of sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FASN). nih.gov

The SREBP family of transcription factors, particularly SREBP-1c, are crucial regulators of fatty acid and cholesterol synthesis. nih.gov By upregulating SHP, this compound effectively inhibits the SREBP-1c/FASN pathway, leading to a reduction in hepatic triglyceride synthesis and amelioration of liver steatosis. nih.gov This mechanism suggests that this compound suppresses the accumulation of triglycerides in hepatocytes. nih.govresearchgate.net

Mitogen-Activated Protein Kinase Signaling

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating various cellular processes, including proliferation, differentiation, and stress responses. waocp.orgscienceopen.comthermofisher.com The MAPK family includes several subgroups, such as ERK, JNK, and p38 MAPK. waocp.orgthermofisher.comgenome.jp Research indicates that this compound can influence MAPK signaling.

In the context of adipogenesis, this compound has been observed to suppress the phosphorylation of components within the Raf/MEK1/ERK1/2 pathway in 3T3-L1 adipocytes. nih.gov This inhibition contributes to its anti-adipogenic effects. nih.gov Furthermore, in diabetic mice, this compound has been shown to inhibit the activation of the MAPK signaling pathway in both skeletal muscle and liver, which is associated with a reduction in proinflammatory cytokines. nih.govresearchgate.net

Insulin (B600854) Signaling Pathway

This compound has demonstrated beneficial effects on glucose metabolism by modulating the insulin signaling pathway. nih.govresearchgate.net In studies on type 2 diabetic mice, this compound treatment was found to stimulate the insulin signaling pathway in both skeletal muscle and liver. nih.govresearchgate.net This stimulation involves the activation of key components such as the insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt). nih.govresearchgate.net

The activation of this pathway leads to an increase in the levels of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells. nih.govnih.gov Consequently, this compound has been shown to improve oral glucose tolerance, alleviate hepatic insulin resistance, and increase liver glycogen (B147801) content in diabetic mice. nih.govresearchgate.net These findings suggest that this compound can enhance insulin sensitivity and ameliorate symptoms of type 2 diabetes. nih.gov

Enzyme Inhibition Kinetics

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

This compound has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the breakdown of the neurotransmitter acetylcholine (B1216132). medchemexpress.com The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. mdpi.com

Kinetic studies have revealed the inhibitory potency of this compound against these cholinesterases. The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, have been reported for this compound.

Table 1: Inhibitory Activity of this compound against AChE and BChE

Enzyme IC50 (µM)
Acetylcholinesterase (AChE) 1.07 medchemexpress.com

The data indicates that this compound is a more potent inhibitor of AChE than BChE. medchemexpress.com The inhibition of these enzymes by this compound is a significant finding in the context of its potential neuroprotective effects. medchemexpress.com

β-Secretase 1 (BACE1) Inhibition

β-Secretase 1 (BACE1) is an aspartic protease that plays a pivotal role in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. mdpi.comosti.govnih.govplos.orgnih.gov this compound has been investigated for its ability to inhibit BACE1.

Research has shown that this compound acts as a non-competitive inhibitor of BACE1. medchemexpress.com The inhibitory activity is characterized by an IC50 value of 8.55 µM. medchemexpress.com This finding suggests that this compound can modulate the amyloidogenic pathway, which is a key target in Alzheimer's disease research. medchemexpress.com

Table 2: BACE1 Inhibition by this compound

Enzyme Inhibitor IC50 (µM) Inhibition Type
Urease Inhibition (Helicobacter pylori and Jack Bean Urease)

This compound has been identified as a potent inhibitor of urease from both Helicobacter pylori and jack bean. researchgate.netnih.gov Urease is a critical virulence factor for H. pylori, allowing it to survive in the acidic environment of the stomach. tandfonline.comnih.govresearchgate.netvietnamjournal.ru

Studies have shown that this compound is a more effective urease inhibitor than the standard inhibitor acetohydroxamic acid. researchgate.netnih.gov Kinetic analysis has revealed that the mechanism of inhibition differs between the two urease sources. For H. pylori urease (HPU), the inhibition is of a slow-binding and uncompetitive type, while for jack bean urease (JBU), it is slow-binding and competitive. researchgate.netnih.govscience.gov The binding of this compound to urease has been found to be reversible. researchgate.netnih.gov

Table 3: Urease Inhibition by this compound

Urease Source IC50 (µM) Ki (µM) Inhibition Type
Helicobacter pylori (HPU) 3.0 ± 0.01 researchgate.netnih.gov 10.6 ± 0.01 researchgate.netnih.gov Slow-binding, Uncompetitive researchgate.netnih.gov

These findings highlight this compound's potential as a lead compound for developing treatments for diseases associated with ureolytic bacteria like H. pylori. researchgate.netnih.gov

Uncompetitive and Competitive Inhibition Mechanisms

This compound demonstrates varied inhibitory mechanisms against different enzymes. In the case of urease from Helicobacter pylori (HPU), this compound acts as a slow-binding and uncompetitive inhibitor. nih.gov This means it binds only to the enzyme-substrate complex, leading to the formation of an inactive enzyme-substrate-inhibitor (ESI) complex. nih.govlibretexts.orglibretexts.org This type of inhibition is characterized by a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km). libretexts.org The inhibition constant (Ki) for this compound against HPU has been determined to be 10.6 ± 0.01 μM. nih.gov

Conversely, when acting on jack bean urease (JBU), this compound exhibits a slow-binding and competitive inhibition mechanism. nih.gov In competitive inhibition, the inhibitor vies with the substrate for the same active site on the enzyme. libretexts.orgexpii.com An increase in substrate concentration can overcome this type of inhibition. pressbooks.pub The Ki value for the competitive inhibition of JBU by this compound is 4.6 ± 0.01 μM. nih.gov

Furthermore, in studies involving protein tyrosine phosphatase 1B (PTP1B), this compound displayed a mixed-type inhibition. nih.gov Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Inhibitory Mechanisms of this compound
Enzyme Organism/Source Inhibition Type Ki Value (μM)
Urease Helicobacter pylori Uncompetitive 10.6 ± 0.01
Urease Jack Bean Competitive 4.6 ± 0.01
Protein Tyrosine Phosphatase 1B Not Specified Mixed-type Not Specified
Targeting Sulfhydryl Groups in Urease Active Site

A key aspect of this compound's inhibitory action against urease involves its interaction with sulfhydryl groups within the enzyme's active site. nih.gov The addition of thiol reagents such as L-cysteine, glutathione, and dithiothreitol (B142953) was found to significantly diminish the inhibitory effect of this compound on urease. nih.gov This suggests that this compound's binding to the sulfhydryl group is crucial for its inhibitory activity. nih.govtandfonline.com

The binding of this compound to urease has been shown to be reversible. nih.gov For instance, the application of dithiothreitol could restore approximately 65% of H. pylori urease activity and 90% of jack bean urease activity. nih.gov This reversibility indicates a non-covalent interaction between this compound and the urease enzyme. libretexts.org The synergistic inhibition observed when this compound was combined with Ni2+ competitive inhibitors, like boric acid and sodium fluoride, further supports the essential role of the active site sulfhydryl group in the inhibition mechanism. nih.gov

Urease Accessory Protein UreG as a Target

Recent research has identified the urease accessory protein UreG as a novel target for urease inhibitors, including this compound. researchgate.netresearchgate.netnih.gov UreG is a GTPase that plays a critical role in the maturation of the urease enzyme by facilitating the insertion of nickel ions into the active site. researchgate.netdovepress.com

Studies have shown that this compound can inhibit the GTPase activity of UreG through an uncompetitive inhibition mechanism. researchgate.netnih.gov It has been found to be more effective than berberine (B55584) chloride in preventing the binding of nickel to UreG and inducing conformational changes in the protein's secondary structure. researchgate.netnih.gov Molecular modeling suggests that this compound interacts with amino acid residues in the G1 and G3 motifs of UreG. researchgate.netnih.gov By targeting UreG, this compound interferes with the urease maturation process, leading to a reduction in active urease and consequently lower ammonia (B1221849) production. researchgate.netresearchgate.netnih.gov

Aldose Reductase Inhibition

This compound has been identified as a moderate inhibitor of aldose reductase (AR). frontiersin.org Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications. mdpi.comwikipedia.org

The inhibitory activity of this compound against rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR) has been evaluated. science.gov Research indicates that the presence of a dioxymethylene group in the D ring and its oxidized form in the A ring of the protoberberine structure are important for AR inhibitory activity. mdpi.comscience.gov The IC50 values for this compound against RLAR and HRAR were found to be 100.1 μM and 168.1 μM, respectively. science.gov

IC50 Values of this compound for Aldose Reductase Inhibition
Enzyme IC50 (μM)
Rat Lens Aldose Reductase (RLAR) 100.1
Human Recombinant Aldose Reductase (HRAR) 168.1
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a non-transmembrane protein tyrosine phosphatase that acts as a negative regulator of insulin signaling. nih.govresearchgate.netscientificarchives.com By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal. scientificarchives.com Therefore, its inhibition is considered a therapeutic strategy for type 2 diabetes. scientificarchives.com

This compound, along with other Coptis alkaloids, has shown remarkable inhibitory effects on PTP1B. nih.gov It demonstrates a mixed-type inhibition against PTP1B, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.govfrontiersin.org The IC50 value for this compound's inhibition of PTP1B has been reported as 24.19 μM. nih.govresearchgate.net Molecular docking simulations have suggested a high affinity and tight binding of this compound to the active site of PTP1B. nih.gov

α-Glucosidase and Disaccharidase Inhibition

This compound has been shown to possess strong inhibitory effects on α-glucosidase and disaccharidases. frontiersin.org These enzymes are located in the intestine and are essential for the breakdown of carbohydrates into absorbable simple sugars. frontiersin.org The inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby helping to manage postprandial blood glucose levels. frontiersin.org

Studies have identified this compound as an α-glucosidase inhibitor through in vitro screening. researchgate.net While specific IC50 values for this compound's inhibition of α-glucosidase and disaccharidases are not detailed in the provided context, its activity is noted as part of the anti-diabetic potential of Rhizoma Coptidis and its constituent alkaloids. frontiersin.org The mechanism is attributed, at least in part, to the ability to suppress the activity of these intestinal enzymes. nih.gov

Receptor and Transporter Interactions

This compound interacts with various receptors and transporters, which can influence its pharmacological effects and potential for drug-drug interactions. It has been identified as a high-affinity substrate for human organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3. nih.gov These transporters are crucial for the membrane transport of organic cations, including many drugs and endogenous compounds. nih.govcriver.com

Compound Names Mentioned
Compound Name
Acetohydroxamic acid
Aldose Reductase
Berberine
Berberine chloride
Boric acid
Coptisine (B600270)
Dithiothreitol
This compound
Glutathione
Groenlandicine (B150185)
Jateorhizine
L-cysteine
Magnoflorine
Palmatine
Sodium fluoride
Urease
UreG
α-Glucosidase
Human Organic Cation Transporters (OCTs) Interactions

This compound, a protoberberine alkaloid, has been identified as a potent inhibitor and a high-affinity substrate of human organic cation transporters (hOCTs). tandfonline.comnih.gov These transporters are crucial for the disposition and efficacy of many drugs. tandfonline.com In studies using Madin-Darby canine kidney (MDCK) cells stably expressing hOCT1, hOCT2, and hOCT3, this compound was found to significantly inhibit the uptake of the model OCT substrate MPP+. tandfonline.comtandfonline.com

The inhibitory potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values across the different hOCTs. tandfonline.com Furthermore, this compound itself is transported by all three hOCTs, with Michaelis-Menten constant (Km) values ranging from 0.273 to 5.80 μM, indicating a strong binding affinity. tandfonline.comnih.govtandfonline.com This interaction with hOCTs suggests the potential for drug-drug interactions when this compound is co-administered with other drugs that are also substrates or inhibitors of these transporters. tandfonline.comnih.govresearchgate.net

Table 1: Interaction of this compound with Human Organic Cation Transporters (hOCTs)

Transporter Interaction Type IC50 (μM) Km (μM)
hOCT1 Inhibition, Substrate 0.931–2.61 0.273–5.80
hOCT2 Inhibition, Substrate 2.27–8.30 0.273–5.80
hOCT3 Inhibition, Substrate 2.27–9.65 0.273–5.80

Data sourced from studies on MDCK cells expressing human OCTs. tandfonline.com

Cytochrome P450 (CYP450) Enzyme Inhibition

This compound has demonstrated inhibitory effects on various cytochrome P450 (CYP450) enzymes, which are central to the metabolism of a vast number of drugs. dovepress.comnih.govresearchgate.net The extent and specificity of this inhibition vary between different CYP isoforms and can differ between human and rat liver microsomes. dovepress.comnih.gov

CYP2C9 and CYP2D6 Inhibition

Research has highlighted this compound's notable inhibitory action against CYP2C9 and CYP2D6. dovepress.comnih.gov In human liver microsomes (HLMs), this compound shows significant inhibition of both CYP2D6 and CYP2C9, with IC50 values of 11.86 μM and 8.18 μM, respectively. dovepress.comnih.gov Further kinetic studies revealed that this compound exhibits anticompetitive inhibition against both CYP2D6 and CYP2C9 in HLMs, with Ki values of 25.44 μM and 5.64 μM, respectively. dovepress.com In contrast, in rat liver microsomes (RLMs), while significant inhibition of CYP2D6 was observed (IC50 of 19.45 μM), the inhibitory effect on CYP2C9 was not as pronounced. dovepress.com The inhibition of CYP2D6 in RLMs was characterized as anticompetitive, with a Ki value of 55.26 μM. dovepress.com One study also reported a strong inhibition of CYP2D6 by this compound with an IC50 value of 7.7 µM in human liver microsomes. nih.gov These findings underscore the potential for clinically relevant drug-drug interactions when this compound is taken with medications metabolized by these enzymes. dovepress.comnih.govnih.gov

Table 2: Inhibitory Effects of this compound on CYP2C9 and CYP2D6

Enzyme System IC50 (μM) Ki (μM) Inhibition Type
CYP2C9 Human Liver Microsomes 8.18 5.64 Anticompetitive
CYP2D6 Human Liver Microsomes 11.86 25.44 Anticompetitive
CYP2D6 Rat Liver Microsomes 19.45 55.26 Anticompetitive
CYP2D6 Human Liver Microsomes 7.7 N/A N/A

Data compiled from in vitro studies. dovepress.comnih.gov

DNA and G-Quadruplex Interactions

This compound has been shown to interact with DNA, particularly with G-quadruplex structures. biorxiv.orgbiorxiv.orgnih.gov These are non-canonical secondary structures formed in guanine-rich sequences, such as those found in human telomeres, and are considered potential anticancer targets. biorxiv.orgresearchgate.netnih.govaacrjournals.org

Human Telomeric G-Quadruplex Binding and Induction

This compound demonstrates a specific and high-affinity binding to the hybrid-2 form of the human telomeric G-quadruplex, which is the predominant conformation in a physiologically relevant potassium (K+) solution. researchgate.netaacrjournals.orgengineering.org.cn Remarkably, this compound can induce the formation of this hybrid-2 structure from other G-quadruplex conformations. researchgate.netaacrjournals.orgsci-hub.se This selective recognition and induction are significant as they suggest a potential mechanism for telomerase inhibition and anticancer activity. biorxiv.orgresearchgate.netnih.govaacrjournals.org The binding affinity of this compound to a human telomeric G-quadruplex sequence has been reported to be in the nanomolar range, with a dissociation constant (Kd) of approximately 26 nM. biorxiv.orgbiorxiv.orgnih.gov

Fluorophore-Switching Aptamer and this compound Fluorescence Enhancement

A fascinating aspect of this compound's interaction with human telomeric G-quadruplexes is the significant enhancement of its fluorescence upon binding. nih.govacs.orgnih.gov The human telomeric G-quadruplex can act as a "fluorophore-switching aptamer" (FSA), meaning it can bind to a non-fluorescent molecule like this compound and cause it to become highly fluorescent. nih.govacs.orgnih.gov This phenomenon is highly selective for this compound over other structurally similar alkaloids. nih.govacs.orgnih.gov The fluorescence of this compound can increase by up to 45 times upon binding to the G-quadruplex. nih.govnih.gov This property has led to the development of a selective sensor for this compound with a detection limit of 10 nM and suggests its potential use as a bioimaging probe. nih.govacs.orgnih.gov

Structural Basis of this compound-G-Quadruplex Recognition

The structural basis for the specific recognition of the hybrid-2 human telomeric G-quadruplex by this compound has been elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy. biorxiv.orgnih.govsci-hub.senih.govx3dna.orgaacrjournals.org The binding of this compound induces a significant conformational change in the G-quadruplex, particularly in the 5' flanking and loop regions. researchgate.netnih.govaacrjournals.orgsci-hub.senih.govaacrjournals.org This rearrangement creates a unique, four-layered binding pocket that accommodates the this compound molecule. researchgate.netnih.govaacrjournals.orgnih.gov A key feature of this interaction is the recruitment of an adenine (B156593) residue from the flanking sequence to form a "quasi-triad" that intercalates between the external G-tetrad and a T:T:A triad. researchgate.netaacrjournals.orgnih.gov This deep intercalation within the well-defined, multi-layered pocket explains the substantial fluorescence enhancement observed upon binding. researchgate.netnih.govaacrjournals.org

Engineering DNA Binding Pockets for Enhanced this compound Binding

The ability of small molecules to bind to specific DNA structures is a key area of research for therapeutic development. This compound has been shown to interact with unique DNA conformations, particularly the human telomeric G-quadruplex (HTG). Studies have revealed that this compound can induce the formation of a distinct binding pocket on the 5' side of an HTG sequence composed of four telomeric repeats, known as Q4. This interaction results in a strong nanomolar binding affinity.

To improve this binding, researchers have successfully engineered the DNA binding pocket. Through a combination of theoretical modeling and experimental analysis, a derivative of the Q4 sequence, named Q4-ds-A, was created by extending a duplex structure at the 5' end of Q4. This modification resulted in a significant enhancement of this compound's binding affinity. The improved binding is attributed to the preformation of an optimal binding pocket and a reduced rate of dissociation.

The dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger bond, demonstrates this enhancement. The engineered Q4-ds-A structure binds to this compound more than three times tighter than the original Q4 sequence.

Table 1: Comparison of this compound Binding Affinity to DNA Structures

DNA Structure Dissociation Constant (KD)
Q4 ~26 nM
Q4-ds-A (Engineered) 8 nM

Data sourced from studies on this compound's interaction with human telomeric G-quadruplex sequences.

Anti-Inflammatory Actions of this compound

This compound, a notable alkaloid from the traditionally used anti-inflammatory herb Coptis Rhizoma, demonstrates multiple pharmacological activities, including significant anti-inflammatory effects. nih.gov Research has begun to uncover the specific molecular pathways through which this compound exerts these actions.

Modulation of Inflammatory Factors and Pathways

This compound's anti-inflammatory properties are linked to its ability to modulate key signaling molecules and pathways involved in the inflammatory response. In studies related to bone metastatic breast cancer, this compound was found to inhibit osteoclast differentiation and function, processes driven by inflammatory factors. nih.gov This effect was achieved by suppressing the secretion of inflammatory cytokines, including Interleukin-8 (IL-8). nih.gov

Mechanistically, this compound has been shown to directly interfere with critical signaling cascades. It inhibits the RANKL-induced Akt/c-Fos signaling pathway, which is crucial for osteoclast formation. nih.gov Further investigations have indicated that this compound can also influence other significant inflammatory pathways, contributing to its therapeutic potential in conditions like diabetic nephropathy and ulcerative colitis.

Table 2: Inflammatory Factors and Pathways Modulated by this compound

Factor/Pathway Effect of this compound Associated Condition/Model
Interleukin-8 (IL-8) Inhibition of secretion Breast cancer-induced osteoclastogenesis nih.gov
Akt/c-Fos Pathway Inhibition RANKL-induced osteoclastogenesis nih.gov
Raf/MEK1/2/ERK1/2 & AMPKα/Akt Pathways Downregulation Adipocyte differentiation medchemexpress.comabmole.comlifetechindia.com

This table summarizes key research findings on the molecular targets of this compound in inflammatory processes.

Reduction of Host Apoptosis and Inflammatory Damage

Beyond modulating inflammatory signals, this compound also mitigates inflammatory tissue damage by reducing host cell apoptosis. In the context of Helicobacter pylori infection, a major cause of gastric inflammation, this compound has demonstrated a protective role. nih.govresearchgate.net

In vitro experiments have shown that this compound can inhibit apoptosis induced by H. pylori urease in gastric epithelial cells (GES-1). nih.govresearchgate.net In vivo studies further support this, showing that this compound can reduce the gastric inflammation associated with H. pylori infection. nih.govresearchgate.net Similarly, in models of breast cancer-induced osteolysis, this compound displayed therapeutic effects by protecting against the inflammatory bone damage. nih.gov These findings highlight this compound's capacity to not only curb the inflammatory response but also to preserve tissue integrity by preventing cell death.

Antioxidant Activity of this compound

Peroxynitrite (ONOO-) Scavenging Effects

One of the specific antioxidant mechanisms of this compound is its ability to scavenge peroxynitrite (ONOO-), a potent and destructive reactive nitrogen species. Multiple studies have consistently quantified this activity, reporting that this compound scavenges peroxynitrite with a half-maximal inhibitory concentration (IC50) of 16.83 μM. medchemexpress.comabmole.comlifetechindia.combiocompare.commedchemexpress.com This demonstrates a direct chemical interaction that neutralizes a key mediator of nitrosative stress.

Total Reactive Oxygen Species (ROS) Inhibition

In addition to targeting specific nitrogen species, this compound is part of a group of alkaloids from Coptidis Rhizoma evaluated for their ability to inhibit total reactive oxygen species (ROS). nih.govjst.go.jpscispace.com While this compound is confirmed to have general antioxidant capabilities, detailed studies quantifying its specific IC50 value for total ROS inhibition are less prevalent compared to some of its sister alkaloids like coptisine and groenlandicine. nih.gov For instance, coptisine and groenlandicine have shown moderate total ROS inhibitory activities with IC50 values of 48.93 μM and 51.78 μM, respectively. nih.gov The antioxidant capacity of this compound is a significant aspect of its potential therapeutic benefits against conditions related to oxidative stress. nih.govscispace.com

Therapeutic Potential of Epiberberine in Disease Models

Metabolic Disorders Research

Epiberberine, a naturally occurring protoberberine alkaloid, has demonstrated significant potential in the management of metabolic disorders. Research has highlighted its role in combating various aspects of these conditions, including the formation of fat cells, regulation of blood lipids, and control of blood sugar levels.

Anti-Adipogenesis Studies

Adipogenesis, the process of preadipocyte differentiation into mature fat cells, is a key factor in the development of obesity. nih.gov Studies have shown that this compound can inhibit this process.

In 3T3-L1 preadipocytes, this compound has been observed to suppress differentiation and significantly reduce the accumulation of lipids. nih.govresearchgate.net This effect is achieved by downregulating key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α). nih.gov Further investigation has revealed that this compound's anti-adipogenic mechanism involves the inhibition of the Raf/MEK1/ERK1/2 and AMPKα/Akt signaling pathways. nih.govbioscience.co.ukbiorbyt.com By suppressing the phosphorylation of components within these pathways, this compound effectively downregulates major adipogenesis transcription factors, including sterol regulatory element-binding protein-1 (SREBP-1), and consequently inhibits the expression of genes like fatty acid synthase (FAS). nih.govresearchgate.net

The anti-adipogenic effects of this compound are mediated through the modulation of the Akt and ERK pathways. researchgate.netnih.gov It inhibits the phosphorylation of Akt, which in turn downregulates the primary transcription factors of adipogenesis during the differentiation of fat cells. researchgate.net

Table 1: Summary of Anti-Adipogenesis Studies on this compound Click on the headers to sort the table.

Anti-Dyslipidemia and Cholesterol Synthesis Inhibition Research

This compound has demonstrated notable anti-dyslipidemic effects, primarily by targeting cholesterol metabolism. In studies using Syrian golden hamsters with diet-induced dyslipidemia, this compound significantly reduced serum levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c). nih.govcaymanchem.comcaymanchem.com

The mechanisms behind these effects are multifaceted. This compound inhibits the synthesis of cholesterol by downregulating the mRNA and protein expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in the cholesterol biosynthesis pathway. nih.gov Simultaneously, it promotes the uptake and conversion of cholesterol in the liver by dramatically up-regulating the mRNA and protein expression of the low-density lipoprotein receptor (LDLR) and cholesterol 7-alpha-hydroxylase (CYP7A1). nih.gov This dual action of inhibiting synthesis and enhancing clearance contributes to its cholesterol-lowering properties. researchgate.netnih.govnih.gov

Furthermore, research on hamsters with hyperlipidemia induced by a high-fat, high-cholesterol diet showed that alkaloids from Rhizoma Coptidis, including this compound, could retard cholesterol synthesis by downregulating HMG-CoA reductase mRNA expression. thieme-connect.com These alkaloids also accelerated lipid clearance by upregulating the expression of the LDL receptor and cholesterol 7α-hydroxylase. thieme-connect.com

Anti-Hyperglycemic and Anti-Diabetic Effects

This compound has shown considerable promise as an anti-hyperglycemic and anti-diabetic agent. researchgate.netnih.govmdpi.com It effectively reduces blood glucose levels and improves symptoms associated with type 2 diabetes mellitus (T2DM) in animal models. nih.govresearchgate.net

The anti-diabetic properties of this compound are attributed to several mechanisms. It has been found to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling. frontiersin.orgresearchgate.netresearchgate.netnih.gov By inhibiting PTP1B, this compound enhances insulin sensitivity. frontiersin.orgresearchgate.net Molecular docking studies have shown that this compound has a high affinity for the active site of PTP1B. researchgate.netnih.gov

In studies on T2DM mice, this compound significantly improved oral glucose tolerance and enhanced insulin sensitivity. nih.govresearchgate.net It was shown to stimulate the insulin signaling pathway by increasing the levels of glucose transporter type 4 (GLUT4) and activating key components of the pathway, including insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt) in both skeletal muscle and liver. nih.govresearchgate.net The activation of the NRF2/AMPK signaling pathway by this compound has also been identified as a key mechanism in improving insulin resistance. nih.gov

This compound plays a crucial role in regulating both glucose and lipid metabolism. nih.govresearchgate.net It has been found to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. magtechjournal.combiosynth.com This activation contributes to its ability to modulate glucose and lipid metabolism. biosynth.com In palmitic acid-induced insulin-resistant HepG2 cells, this compound was shown to activate the AMPK pathway, leading to improved glucose consumption. magtechjournal.com

This compound has been shown to effectively alleviate hepatic insulin resistance. nih.govresearchgate.net In T2DM mice, treatment with this compound led to a reduction in hepatic insulin resistance, as evidenced by decreased glycosylated hemoglobin levels and increased liver glycogen (B147801) content. nih.govresearchgate.net The compound also ameliorated histopathological changes in the liver of diabetic mice. nih.gov Recent studies have further elucidated that this compound activates an NRF2-dependent AMPK cascade to protect against oxidative stress, thereby mitigating insulin resistance. nih.gov

Table 2: Summary of Anti-Diabetic Studies on this compound Click on the headers to sort the table.

Preclinical Model Key Findings Reference
Type 2 Diabetic MiceSignificant decrease in glycosylated hemoglobin (HbA1c) levels. nih.gov
Increase in Liver Glycogen Content

Research has also highlighted the role of this compound in modulating glucose storage. The liver is a primary site for glycogen synthesis and storage, a process essential for maintaining glucose homeostasis. nottingham.ac.uk In the same T2DM mouse model, treatment with this compound led to an increased content of liver glycogen. nih.gov This finding indicates that this compound may help in mitigating hyperglycemia by promoting the conversion of excess glucose into glycogen for storage in the liver. nih.govnottingham.ac.uk

Preclinical Model Key Findings Reference
Type 2 Diabetic MiceIncreased liver glycogen content. nih.gov

Non-Alcoholic Steatohepatitis (NASH) Improvement

This compound has shown promise in the amelioration of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). researchgate.netnih.gov A study utilizing a methionine- and choline-deficient (MCD) diet in mice to induce NASH, as well as HepG2 cells exposed to free fatty acids, investigated the mechanisms behind this compound's therapeutic effects. nih.gov The research demonstrated that this compound elevates the levels of the small heterodimer partner (SHP) protein, which plays a crucial role in regulating lipid synthesis. researchgate.netnih.gov This elevation of SHP was associated with a reduction in sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FASN), key players in lipogenesis. nih.gov Consequently, this compound was found to suppress the synthesis of hepatic triglycerides and improve liver steatosis. nih.gov

Model Mechanism of Action Key Outcome Reference
MCD-fed mice and FFA-treated HepG2 cellsUpregulation of SHP; Downregulation of SREBP-1c and FASNReduced triglyceride accumulation and amelioration of liver steatosis nih.gov

Neurodegenerative Diseases Research

This compound has emerged as a compound of interest in the research of neurodegenerative diseases, particularly Alzheimer's disease, due to its multifaceted neuroprotective properties. researchgate.netnih.gov

Alzheimer's Disease Research

The potential of this compound in Alzheimer's disease research stems from its ability to inhibit key enzymes involved in the disease's pathology and its antioxidant capabilities. biocompare.commedchemexpress.comchemsrc.com Studies have identified this compound as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 1.07 µM and 6.03 µM, respectively. biocompare.commedchemexpress.comchemsrc.com Furthermore, it acts as a non-competitive inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), with an IC50 of 8.55 µM. biocompare.commedchemexpress.comchemsrc.comnih.gov BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. nih.gov The inhibitory action of this compound on these enzymes, coupled with its peroxynitrite scavenging effect (IC50 of 16.83 µM), suggests a potential to protect against the neuronal damage seen in Alzheimer's disease. biocompare.commedchemexpress.comchemsrc.com Research has also suggested that this compound may have beneficial effects in Alzheimer's disease, although the underlying molecular mechanisms require further investigation. nih.govbiomolther.org

Target Enzyme/Activity IC50 Value Significance in Alzheimer's Research Reference
Acetylcholinesterase (AChE)1.07 µMInhibition may increase acetylcholine (B1216132) levels, aiding in cognitive function. biocompare.commedchemexpress.comchemsrc.com
Butyrylcholinesterase (BChE)6.03 µMInhibition can also preserve acetylcholine levels. biocompare.commedchemexpress.comchemsrc.com
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)8.55 µMInhibition may reduce the formation of amyloid-beta plaques. biocompare.commedchemexpress.comchemsrc.comnih.gov
Peroxynitrite (ONOO-) Scavenging16.83 µMAntioxidant activity may protect neurons from oxidative stress. biocompare.commedchemexpress.comchemsrc.com

Neuroprotection Studies

The neuroprotective effects of this compound are supported by its demonstrated inhibitory actions on key enzymes and its antioxidant properties, as detailed in the context of Alzheimer's disease research. nih.gov The ability to inhibit cholinesterases and BACE1, in addition to scavenging reactive nitrogen species, points to a broader potential for neuroprotection beyond a single disease model. biocompare.commedchemexpress.comchemsrc.com

Anti-Cancer Research

This compound has been identified as a potential anti-cancer agent, with research indicating its activity against various cancer types through multiple mechanisms. researchgate.netnih.gov Studies have shown that this compound can induce apoptosis in cancer cells, in part through the p53/Bax apoptosis pathway. researchgate.netnih.gov It is also recognized for its ability to stabilize telomeric G-quadruplexes and inhibit telomerase, an enzyme crucial for the immortalization of cancer cells. medkoo.com

In the context of specific cancers, research on head and neck squamous cell carcinoma (HNSCC) has demonstrated that this compound can suppress metastasis. nih.gov It achieves this by downregulating matrix metalloproteinase-13 (MMP-13) and inhibiting the JNK signaling pathway. nih.gov Furthermore, this compound has been shown to suppress epithelial-mesenchymal transition (EMT)-related proteins such as vimentin, snail, and slug in HNSCC cell lines. nih.gov In gastric cancer, this compound has been found to inhibit tumor growth by targeting a p53-dependent mitochondria-associated pathway. researchgate.net

Cancer Model/Type Mechanism of Action Key Outcome Reference
General Cancer CellsInduction of p53/Bax apoptosis pathway; Stabilization of telomeric G-quadruplexes; Inhibition of telomeraseInduction of apoptosis; Inhibition of cancer cell immortalization researchgate.netnih.govmedkoo.com
Head and Neck Squamous Cell Carcinoma (HNSCC)Regulation of MMP-13 and JNK pathway; Suppression of EMT-related proteins (vimentin, snail, slug)Inhibition of metastasis nih.gov
Gastric CancerTargeting of p53-dependent mitochondria-associated pathwayInhibition of tumor growth researchgate.net

Inhibition of Tumor Growth

This compound has demonstrated notable efficacy in curbing tumor proliferation in various cancer models. Research indicates that it can inhibit the growth of gastric cancer cells. nih.gov In a study involving MKN-45 xenograft mice, this compound significantly mitigated tumor growth. nih.gov The underlying mechanism appears to be linked to the p53-dependent mitochondria-associated pathway. nih.govnih.gov

The compound induces apoptosis and cell cycle arrest in gastric cancer cell lines, with a more pronounced effect observed in cells with wild-type p53. nih.gov It has been shown to increase the expression of p53, Bax, p21, and p27 while decreasing the levels of Bcl-2 and XIAP. nih.gov Furthermore, this compound's antimetastatic properties have been observed in head and neck squamous cell carcinoma (HNSCC) cells, where it suppresses cell migration and invasion by regulating the JNK pathway and MMP-13. nih.gov

Cytotoxicity to Hepatocellular Carcinoma (HCC) Cells

This compound has shown cytotoxic effects against hepatocellular carcinoma (HCC) cells. caymanchem.com Studies have reported its ability to inhibit the proliferation of HepG2 cells, a human liver cancer cell line. caymanchem.comcjnmcpu.com One study documented the IC50 value of this compound in HepG2 cells to be 120.58 μg/mL. nih.gov Another investigation into six protoberberine alkaloids from Rhizoma Coptidis found that they all inhibited the growth of HepG2 cells in a time- and concentration-dependent manner. cjnmcpu.com While this compound was among these, coptisine (B600270) and berberine (B55584) showed stronger effects. cjnmcpu.com

It is worth noting that while these protoberberine alkaloids demonstrated cytotoxicity, their effect was not as pronounced as the positive control, cisplatin. cjnmcpu.com Research has also indicated that berberine, a related alkaloid, can enhance the cytotoxicity of natural killer (NK) cells against HCC cells, suggesting a potential immunomodulatory role. nih.gov

Targeting Human Telomeres in Cancer Research

A significant aspect of this compound's anticancer potential lies in its ability to interact with human telomeric G-quadruplexes. engineering.org.cnaacrjournals.orgnih.gov G-quadruplexes are unique, four-stranded DNA structures that can form in guanine-rich sequences, such as those found at the ends of chromosomes (telomeres). nih.govmdpi.com The stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in the immortalization of cancer cells. nih.govresearchgate.net

This compound has been shown to specifically bind to and stabilize a particular conformation of the human telomeric G-quadruplex known as the hybrid-2 form, which is predominant in physiologically relevant potassium ion (K+) solutions. aacrjournals.org Impressively, this compound can induce the formation of this hybrid-2 structure from other telomeric G-quadruplex conformations, a unique characteristic for a small molecule. aacrjournals.org This specific binding and stabilization of the telomeric G-quadruplex disrupts telomerase function, leading to cancerous cell apoptosis. nih.govresearchgate.netbiorxiv.org

Anti-Bacterial Activity

This compound has demonstrated significant anti-bacterial properties, particularly against Helicobacter pylori. nih.govresearchgate.netnih.gov

Helicobacter pylori Inhibition

Helicobacter pylori is a bacterium strongly associated with various gastrointestinal diseases. researchgate.net this compound has been identified as a potent inhibitor of H. pylori urease, an enzyme essential for the bacterium's survival in the acidic environment of the stomach. researchgate.netnih.govresearchgate.net

Research has shown that this compound is a more effective urease inhibitor than other major protoberberine alkaloids found in Rhizoma Coptidis, including berberine, palmatine, coptisine, and jateorhizine. researchgate.netnih.gov Its inhibitory action against H. pylori urease (HPU) is described as slow-binding and uncompetitive. nih.gov Furthermore, this compound has been shown to down-regulate the expression of the urease subunit UreB, directly inhibit urease activity, and mitigate HPU-induced apoptosis and inflammation in gastric epithelial cells. researchgate.netnih.gov In vivo experiments have confirmed that this compound can reduce gastric inflammation caused by H. pylori infection. researchgate.netnih.gov

Inhibitory Concentration (IC50) of Protoberberine Alkaloids against Urease
CompoundIC50 for HPU (μM)IC50 for JBU (μM)
This compound3.0 ± 0.012.3 ± 0.01
Acetohydroxamic acid (standard)83 ± 0.0122 ± 0.01

HPU: Helicobacter pylori urease; JBU: Jack bean urease nih.gov

Modulation of Gut Microbiota

The interplay between this compound and the gut microbiota is an emerging area of research. While much of the research has focused on the related compound berberine, the findings offer insights into the potential effects of this compound. Berberine has been shown to modulate the gut microbiota, which can in turn influence various metabolic diseases. nih.govfrontiersin.orgnih.gov It can increase the abundance of beneficial bacteria and those that produce short-chain fatty acids (SCFAs). nih.govnih.gov

Studies on berberine have shown it can alleviate gut dysbiosis and improve intestinal barrier function. nih.govresearchgate.net For instance, berberine treatment has been associated with an increased relative abundance of Clostridiales, Lactobacillaceae, and Bacteroidale. researchgate.net This modulation of the gut microbiome is linked to changes in bile acid metabolism, which can have systemic effects. researchgate.net Given the structural similarities and shared botanical origin, it is plausible that this compound also exerts some of its therapeutic effects through the modulation of the gut microbiota. nih.govresearchgate.net

Renal Diseases Research

This compound has shown promise in the context of renal diseases, particularly diabetic nephropathy (DN). nih.govnih.govresearchgate.net DN is a serious complication of diabetes and a leading cause of end-stage renal disease. nih.govnih.gov

In a study using db/db mice, a model for type 2 diabetes, administration of this compound for eight weeks was found to improve renal function and alleviate the histopathological abnormalities associated with diabetic nephropathy, especially renal fibrosis. nih.gov In vitro studies using high-glucose-induced glomerular mesangial cells showed that this compound could inhibit cell proliferation. nih.gov

Amelioration of Renal Fibrosis

Renal fibrosis is a pathological hallmark of progressive chronic kidney disease, leading to the loss of renal function. This compound has demonstrated potential in mitigating this condition. In a study involving a diabetic nephropathy mouse model, administration of this compound for eight weeks significantly relieved the histopathological abnormalities of renal tissue, with a particular emphasis on the reduction of renal fibrosis. nih.govresearchgate.net The mechanism behind this effect is linked to the modulation of specific signaling pathways. This compound has been shown to ameliorate renal fibrosis by modulating the angiotensinogen (B3276523) (Agt)-TGF-β/Smad2 signaling pathway. nih.gov By inactivating Agt, this compound can repress the downstream TGF-β/Smad2 pathway, which is a key driver of fibrotic processes in the kidney. nih.gov

Diabetic Nephropathy Potential

Diabetic nephropathy (DN) is a serious microvascular complication of diabetes and a leading cause of end-stage renal disease. nih.govamegroups.org this compound has shown considerable promise as a potential therapeutic agent for DN. nih.gov In db/db mice, a model for type 2 diabetes, eight weeks of this compound administration not only improved renal function and histopathology but also alleviated diabetes-related metabolic disorders. nih.gov

The protective effect of this compound in DN appears to be multifactorial. A key mechanism involves the inactivation of angiotensinogen (Agt), which in turn represses the TGF-β/Smad2 signaling pathway. nih.gov This was confirmed by in vivo and in vitro studies where this compound reduced the expression of Agt, TGFβ1, and Smad2. nih.gov Furthermore, knocking down Agt with siRNA significantly diminished the beneficial effects of this compound, highlighting the critical role of this pathway. nih.gov In high-glucose-induced glomerular mesangial cells, which mimic the cellular pathology of DN, this compound inhibited proliferation and induced cell cycle arrest at the G2/M phase. nih.gov Network pharmacology and molecular docking analyses have also identified this compound as a crucial active compound in the treatment of DN, with its targets primarily involved in inflammation, oxidative stress, and apoptosis. amegroups.org

Key Findings on this compound in Diabetic Nephropathy

Model SystemKey FindingsMechanism of ActionReference
db/db mice (in vivo)Alleviated metabolic disorders, improved renal function, relieved renal fibrosis.Inactivation of Agt-TGFβ/Smad2 pathway. nih.gov
High-Glucose-Induced Glomerular Mesangial Cells (in vitro)Inhibited cell proliferation, induced G2/M phase arrest.Downregulation of Agt, TGFβ1, and Smad2 expression. nih.gov

Other Pharmacological Activities

Beyond its effects on the kidneys, this compound exhibits a range of other pharmacological activities, including stress mitigation and cardiovascular effects.

Stress Mitigation

While direct studies on this compound's role in stress mitigation are emerging, research on its parent compound, berberine, provides significant insights. Animal model studies have shown that berberine can improve depression-like and cognitive symptoms. researchgate.net Specifically, in a chronic unpredictable mild stress mouse model, berberine was found to reverse depressive-like behaviors. researchgate.net This effect is thought to be mediated through the inhibition of the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the hippocampus. researchgate.net Furthermore, studies on rats subjected to chronic mild stress demonstrated that berberine could reverse physical damage to the gastric mucosa and intestinal microvilli, suggesting a protective effect against stress-induced pathology in the gastrointestinal tract. researchgate.net this compound's own anti-inflammatory and antioxidant properties suggest it may share similar stress-mitigating capabilities. nih.gov For instance, this compound has been shown to alleviate oxidative stress by enhancing the activity of antioxidant enzymes and reducing reactive oxygen species. nih.gov

Cardiovascular Effects

This compound is considered a potentially effective agent for the prevention and treatment of cardiovascular disease. nih.gov Although much of the current research has focused on its close relative, berberine, the findings suggest a promising role for this compound as well. Berberine has demonstrated a wide range of cardiovascular benefits, including anti-inflammatory, anti-atherosclerotic, and lipid-lowering effects. nih.govmdpi.com It has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and reduce the secretion of pro-inflammatory cytokines. nih.gov

In a randomized controlled trial, berberine was found to lower total cholesterol and potentially low-density lipoprotein-cholesterol (LDL-c) in men with hyperlipidemia. mdpi.com The antioxidant properties of berberine are also believed to contribute to its cardioprotective effects by mitigating oxidative stress-induced myocardial injury. frontiersin.org Given that this compound shares a similar chemical structure and some pharmacological properties with berberine, it is plausible that it exerts comparable beneficial effects on the cardiovascular system. nih.gov

Cardiovascular Effects of Related Compounds

CompoundDisease Model/Study PopulationObserved EffectsPotential MechanismReference
BerberineMen with HyperlipidemiaLowered total cholesterol and possibly LDL-c.Lipid-lowering properties. mdpi.com
BerberineIn vitro and in vivo modelsAnti-inflammatory, anti-atherosclerotic.Inhibition of inflammatory pathways and smooth muscle cell proliferation. nih.gov
BerberineIn vitro and in vivo modelsCardioprotective against oxidative stress.Antioxidant properties. frontiersin.org

Pharmacokinetics and Bioavailability Studies of Epiberberine

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Studies investigating the ADME profile of epiberberine have revealed key characteristics of its behavior in the body. nih.govscilit.com Research in rat models provides a comprehensive look at its pharmacokinetic parameters. Following oral administration, this compound is absorbed rapidly, with the time to reach maximum plasma concentration (Tmax) occurring between 0.37 and 0.42 hours. nih.gov The elimination half-life (T1/2) ranges from approximately 0.5 to 2.7 hours, indicating moderate elimination. nih.gov

The maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, have been shown to increase in proportion to the administered dose. nih.gov This dose-dependent relationship is a critical factor in understanding its exposure profile. nih.gov

The excretion of this compound occurs primarily through bile and feces. nih.gov After oral administration, it is predominantly eliminated by the kidneys. nih.gov Evidence also suggests that this compound may undergo enterohepatic circulation, a process where it is excreted via bile into the intestine and then reabsorbed. nih.gov

Pharmacokinetic Parameters of this compound in Rats After Oral Administration. nih.gov
Dose (mg/kg)Tmax (h)T1/2 (h)Cmax (ng/mL)AUC0-t (ng/mL*h)
100.42 ± 0.190.49 ± 0.1722.2 ± 10.131.6 ± 12.3
540.37 ± 0.130.53 ± 0.14109.0 ± 35.8176.7 ± 55.4
810.38 ± 0.132.73 ± 2.65145.7 ± 45.2345.2 ± 117.8

Bioavailability Enhancement Strategies for this compound

A significant challenge for many natural alkaloids, including this compound, is their limited oral bioavailability. dergipark.org.tristanbul.edu.tr This can be due to factors like poor absorption, rapid metabolism, and quick elimination from the body. istanbul.edu.tr Consequently, research has focused on strategies to improve the amount of this compound that reaches systemic circulation.

Isomerism, where compounds share the same molecular formula but have different structural arrangements, can profoundly affect pharmacokinetic properties. solubilityofthings.com This is evident when comparing this compound to its well-known structural isomer, berberine (B55584). sielc.com While they share a similar chemical structure, their bioavailability differs significantly. nih.govsielc.com

Studies have demonstrated that the oral absolute bioavailability of this compound in rats is approximately 14.5%. nih.govresearchgate.net In stark contrast, the bioavailability of berberine is reported to be less than 1%. nih.govresearchgate.netfrontiersin.org This substantial difference suggests that the subtle variation in their stereochemistry influences their absorption and/or first-pass metabolism, making this compound more orally available than its isomer. nih.gov This superior biopharmaceutical property makes this compound a potentially more suitable candidate for drug development. nih.gov

Nanotechnology offers a promising avenue to overcome the inherent limitations of alkaloids like this compound, such as rapid absorption and metabolism. researchgate.netrsc.orgdiversatechnologies.com By encapsulating the active compound in nanocarriers, it is possible to control its release, protect it from degradation, and enhance its delivery to target sites. nih.govscienceopen.compatsnap.com

One approach has been the development of this compound-loaded chitosan-collagen nanocomposites. researchgate.netrsc.org These nanocomposites, with a spherical morphology and a size of approximately 25 ± 2 nm, are designed to increase the efficacy of this compound by providing a slower release rate. researchgate.netrsc.org In animal models of scopolamine-induced amnesia, these this compound nanocomposites were found to be more effective at reducing cognitive decline than free this compound, indicating that the nanoformulation enhances its biological activity, likely through improved bioavailability and targeted delivery. researchgate.netrsc.org This approach highlights the critical role nanoparticles can play in improving the therapeutic potential of natural compounds. researchgate.net

Impact of Isomerism on Bioavailability

Pharmacokinetic Interactions with Other Compounds

Pharmacokinetic interactions occur when one compound alters the ADME of another, often by affecting metabolic enzymes or transport proteins. europa.euscribd.comyoutube.com this compound has been shown to interact with the cytochrome P450 (CYP450) enzyme system, which is responsible for the metabolism of a vast number of drugs. nih.gov

In vitro studies using both human liver microsomes (HLM) and rat liver microsomes (RLM) have demonstrated that this compound has inhibitory effects on specific CYP450 isoforms, particularly CYP2C9 and CYP2D6. nih.gov The inhibition was identified as noncompetitive in nature. nih.gov The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values quantify the potency of this inhibition. nih.gov

Inhibitory Effects of this compound on CYP450 Isoforms. nih.gov
CYP IsoformMicrosome SourceIC50 (μM)Ki (μM)Inhibition Type
CYP2D6Human Liver Microsomes (HLM)24.3924.28Noncompetitive
Rat Liver Microsomes (RLM)32.8832.06Noncompetitive
CYP2C9Human Liver Microsomes (HLM)5.985.66Noncompetitive
Rat Liver Microsomes (RLM)22.2821.90Noncompetitive

The inhibitory effect of this compound on CYP2D6 and CYP2C9 was found to be stronger in human liver microsomes than in rat liver microsomes. nih.gov While an in vitro–in vivo extrapolation suggested a low probability of in vivo inhibition at the tested doses, the potential for clinical metabolism-mediated drug-drug interactions cannot be dismissed. nih.gov Combining this compound or herbal extracts containing it (like Rhizoma Coptidis) with drugs that are substrates for CYP2D6 or CYP2C9 could potentially lead to altered pharmacokinetics and clinical effects. nih.govfrontiersin.orgfrontiersin.org

Analytical Methodologies for Epiberberine

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of epiberberine and other related protoberberine alkaloids. nih.gov Its versatility allows for various configurations, including different stationary phases and detection systems, to achieve optimal separation and sensitivity. nih.gov Reversed-phase (RP) HPLC is a common approach for analyzing these alkaloids. nih.gov To address the common issue of peak tailing associated with alkaloid analysis, different RP columns, such as the XTerra MS C18, have been successfully employed to achieve better peak symmetry. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in various biological samples, including plasma, urine, and feces. nih.govresearchgate.netrsc.org This technique is particularly valuable for pharmacokinetic studies. nih.govresearchgate.netrsc.org

A sensitive and robust HPLC-MS/MS assay has been established for the determination of this compound in rat biological samples to evaluate its pharmacokinetic properties. nih.gov This method utilized a Thermo Fisher Scientific TSQ Quantum triple quadrupole system with an electrospray ionization (ESI) source operating in the positive, selected reaction monitoring (SRM) mode. nih.gov An isocratic elution method was developed, which significantly reduced the analysis time to 8.0 minutes per run compared to previously reported gradient elution methods. nih.gov

In another study, a rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of this compound and four other protoberberine alkaloids (berberine, palmatine, coptisine (B600270), and jatrorrhizine) in rat plasma. researchgate.netrsc.org The analysis was performed using multiple reaction monitoring (MRM) with a positive ESI source. researchgate.netrsc.org The method demonstrated good linearity over a concentration range of 0.20–100.0 ng/mL for this compound. researchgate.netrsc.org

The following table summarizes the parameters of a validated LC-MS/MS method for the simultaneous analysis of protoberberine alkaloids in rat plasma. researchgate.netrsc.org

ParameterValue
Analytes Berberine (B55584), Palmatine, Coptisine, this compound, Jatrorrhizine
Internal Standard Tetrahydropalmatine
Chromatographic Column C18
Mobile Phase Acetonitrile and water (containing 5 mmol ammonium (B1175870) acetate (B1210297) adjusted to pH 5.0 with formic acid)
Detection Mode Multiple Reaction Monitoring (MRM)
Ionization Source Electrospray Ionization (ESI) - Positive Mode
Linearity Range (this compound) 0.20–100.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers faster and more efficient separations compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for both the identification and quantification of this compound. researchgate.netnih.gov

A UPLC-MS/MS method was developed for the simultaneous quantification of rhein, emodin, berberine, and baicalin (B1667713) in rat plasma, showcasing the high sensitivity and short analysis time (7 minutes) of this technique. researchgate.net Another specific and rapid UPLC-MS/MS method was established for the simultaneous quantification of berberine, berbamine, magnoflorine, and berberrubine (B190655) in mouse serum. nih.gov This method utilized an ACQUITY UPLC® BEH C18 column and a triple quadrupole mass spectrometer with an electrospray ionization source. nih.gov The chromatographic run time was a mere 3.9 minutes, making it suitable for high-throughput analysis. nih.gov

The table below details the m/z transitions for the precursor/product ion pairs used in a UPLC-MS/MS method for quantifying various alkaloids. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Berberine (BBR)336.1320.2
Berbamine (BBM)305.2566.3
Magnoflorine (MGF)342.0297.1
Berberrubine (BRB)322.1307.2

For quantitative analysis where high sensitivity is not the primary requirement, HPLC with Ultraviolet (UV) detection is a simpler and more cost-effective option. sielc.comnih.govnih.gov The choice of detector, such as a Diode-Array Detector (DAD) or a Variable Wavelength Detector (VWD), depends on the specific analytical needs. thermofisher.commeasurlabs.com A DAD can measure the entire UV-Vis spectrum at once, which is advantageous for analyzing complex mixtures or for method development. thermofisher.commeasurlabs.com

An isocratic HPLC method with UV detection at 275 nm has been used for the analysis of this compound and berberine. sielc.com This method employed a Primesep B mixed-mode stationary phase column with a mobile phase consisting of water, acetonitrile, and sulfuric acid. sielc.com

The following table outlines the conditions for an HPLC-UV method for the analysis of this compound. sielc.com

ParameterCondition
Column Primesep B, 3.2 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water (20/80) with 0.1% Sulfuric Acid
Flow Rate 0.5 mL/min
Detection UV at 275 nm

UPLC-MS/MS for Identification and Quantification

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound. nih.gov It facilitates the transfer of ions from solution into the gaseous phase for mass spectrometric analysis. nih.gov ESI-MS is often coupled with liquid chromatography for the analysis of complex mixtures. nih.gov In the positive ion mode, protoberberine alkaloids like this compound are typically detected as their molecular ions [M]+. researchgate.net

Distinguishing between isomers, such as this compound and its structural isomer berberine, can be challenging. In-source Collision-Induced Dissociation (CID) is a technique that can be employed to generate fragment ions within the mass spectrometer's ion source, which can aid in the structural elucidation and differentiation of isomers. jeolusa.comresearchgate.net By increasing the potential difference in the interface region between the atmospheric pressure source and the vacuum of the mass analyzer, ions are accelerated and collide with gas molecules, leading to fragmentation. jeolusa.com

It has been demonstrated that the fragmentation pathways of berberine and this compound differ under varying in-source CID energy conditions, allowing for their differentiation by electrospray mass spectrometry. researchgate.net This technique provides a valuable tool for the specific identification of these isomers in complex samples. researchgate.net

Other Chromatographic Techniques

Besides HPLC and UPLC, other chromatographic techniques have been applied to the analysis of this compound and related alkaloids. researchgate.netijpsjournal.com

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity and the ability to analyze multiple samples simultaneously. researchgate.netuni-giessen.de A validated HPTLC method has been developed for the simultaneous estimation of several isoquinoline (B145761) alkaloids, including berberine, from Berberis aristata. researchgate.net This method used silica (B1680970) gel 60 F254 as the stationary phase and a mobile phase of ethyl acetate, formic acid, glacial acetic acid, and water. researchgate.net Densitometric scanning at specific wavelengths allows for quantification. researchgate.net

Mass Spectrometry Imaging (MSI) is an advanced technique that allows for the visualization of the spatial distribution of compounds within a sample. frontiersin.org This has been used to study the distribution of alkaloids, including this compound, in the rhizome of Coptis chinensis. frontiersin.org

Capillary Electrophoresis

Capillary electrophoresis (CE) stands out as a powerful analytical tool for the selective separation and quantification of this compound, often alongside other structurally similar alkaloids like berberine, palmatine, and coptisine. mdpi.comresearchgate.netchrom-china.comcapes.gov.br This high-efficiency separation technique is valued for its minimal consumption of solvents and samples, making it an environmentally friendly alternative to traditional methods like high-performance liquid chromatography (HPLC). mdpi.com

In CE, a fused silica or quartz capillary is filled with a background electrolyte (BGE), typically a buffer at a specific pH. mdpi.com When a voltage is applied, charged molecules like the quaternary ammonium alkaloid this compound migrate through the capillary at different rates depending on their charge-to-size ratio, allowing for effective separation. mdpi.com Detection is most commonly achieved using ultraviolet (UV) detectors, although more sensitive methods like mass spectrometry can also be coupled with CE to enhance resolution and sensitivity. mdpi.com

To improve the separation process, various modifications can be implemented. The addition of organic solvents such as methanol (B129727) to the BGE has been noted to positively influence the separation of protoberberine alkaloids. mdpi.com Furthermore, pre-concentration techniques, such as solid-phase microextraction (SPME), can be employed prior to CE analysis to achieve highly sensitive determination of this compound in complex matrices. mdpi.com

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural analysis of this compound, providing detailed information about its electronic and vibrational properties and confirming its molecular architecture.

UV Spectroscopy for Structural Differences

UV-Vis spectroscopy is a key method for highlighting the structural distinctions between this compound and its well-known isomer, berberine. Although they share the same chemical formula (C₂₀H₁₈NO₄⁺), the different substitution patterns on their isoquinoline rings lead to distinct electronic transitions that are observable in their UV spectra. hanspub.orgresearchgate.net

Theoretical studies, corroborated by experimental data, show that the UV spectrum of this compound exhibits a notable red shift (a shift to longer wavelengths) compared to berberine. hanspub.orgresearchgate.net Specifically, this compound's absorption peaks are located at approximately 254 nm, 349 nm, and 455 nm. hanspub.org This is in contrast to berberine's peaks which appear at shorter wavelengths. hanspub.org A distinctive feature in this compound's spectrum is the appearance of a shoulder peak around 222 nm. hanspub.org This has been attributed to a p-π conjugated electronic transition involving the p-electrons of the oxygen atoms in the methylenedioxy group and the π-electrons of the benzene (B151609) ring. hanspub.orgresearchgate.net

These spectral differences provide a clear and accessible means of distinguishing between the two isomers.

CompoundCalculated UV Absorption Peaks (nm)Key Spectral Features
This compound 254, 349, 455Red shift compared to berberine; shoulder peak at 222 nm. hanspub.org
Berberine 243, 344, 424

Table 1: Comparison of calculated UV absorption peaks for this compound and Berberine, highlighting the spectral shifts due to structural differences. hanspub.org

Infrared Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides insight into the molecular vibrations of this compound, offering another layer of structural confirmation and a means of differentiation from its isomers. wikipedia.orgmdpi.com The technique measures the absorption of infrared radiation, which excites vibrations in the molecule's covalent bonds. wikipedia.org

Quantum chemical studies have detailed the specific vibrational differences between this compound and berberine. hanspub.orgresearchgate.net The exchange of the methoxy (B1213986) and methylenedioxy groups between the two isomers results in predictable shifts in their respective IR spectra. hanspub.org

Key findings from vibrational analysis include:

Red Shifts: The skeletal vibration of this compound and the C-N and C-C stretching vibrations within its heterocyclic C-ring are shifted to lower frequencies (a red shift) compared to the same vibrations in berberine. hanspub.orgresearchgate.net

Blue Shift: Conversely, the "breathing" vibration of the benzene A-ring in this compound undergoes a blue shift, moving to a higher frequency. hanspub.orgresearchgate.net

These specific vibrational signatures are crucial for the unambiguous identification of this compound.

Vibrational ModeSpectral Shift in this compound (relative to Berberine)
Skeletal VibrationRed Shift
Heterocyclic C-ring (C-N, C-C stretch)Red Shift
Benzene A-ring (breathing)Blue Shift

Table 2: Summary of key infrared vibrational shifts observed for this compound compared to its isomer, Berberine. hanspub.orgresearchgate.net

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of organic molecules like this compound. researchgate.netjchps.com This powerful technique provides detailed information about the chemical environment of each proton (¹H-NMR) and carbon (¹³C-NMR) atom in the molecule, allowing for the precise mapping of its connectivity and stereochemistry. jchps.comresearchgate.net

For this compound, NMR studies are crucial for confirming the placement of the substituent groups that distinguish it from berberine. One- and two-dimensional NMR experiments help establish the structure of new organic compounds, even at very small sample amounts. researchgate.net For instance, ¹H-NMR spectra can be used to identify the signals corresponding to each proton, and their shifts and couplings provide information about neighboring atoms. researchgate.net

NMR has been employed not only for the basic structural confirmation of this compound but also to study its interactions with biological macromolecules, such as DNA G-quadruplexes. nih.govbiorxiv.org Such studies have revealed that this compound can specifically recognize and bind to certain DNA structures, a finding made possible by observing the changes in the NMR signals of both the alkaloid and the DNA upon complex formation. nih.govbiorxiv.org

Conclusion and Future Directions in Epiberberine Research

Current Gaps and Limitations in Epiberberine Knowledge

Despite growing interest in the therapeutic potential of this compound, significant gaps in our understanding of this natural compound remain. A primary limitation is the relative scarcity of comprehensive preclinical and clinical research compared to its well-known isomer, berberine (B55584). nih.govhorizonepublishing.com While studies have highlighted its multi-target capabilities, the underlying molecular mechanisms for many of its observed effects are not fully elucidated. nih.gov For instance, although this compound shows promise in improving conditions like diabetes and Alzheimer's disease, the precise pathways through which it exerts these benefits require more in-depth investigation. nih.gov

A significant challenge in this compound research is its bioavailability. Like berberine, this compound is believed to have poor intestinal absorption and rapid metabolism, which could limit its systemic effects. nih.govresearchgate.net However, specific pharmacokinetic data for this compound is not as extensively documented as for berberine. This lack of detailed absorption, distribution, metabolism, and excretion (ADME) studies for this compound hinders the determination of effective and safe dosages for potential therapeutic applications.

Another limitation is the focus on this compound as a single agent. In its natural source, such as Coptis chinensis, this compound coexists with other alkaloids like berberine, coptisine (B600270), and palmatine. horizonepublishing.com The synergistic or antagonistic interactions between these compounds are not yet fully understood, and it is possible that the therapeutic effects observed with whole plant extracts are due to a combination of these alkaloids.

Future Preclinical Research Trajectories

Future preclinical research on this compound should be directed at addressing the current knowledge gaps to build a solid foundation for potential clinical translation. A crucial area of focus will be to conduct comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies. These investigations will help to understand its ADME profile, identify its major metabolites, and determine its bioavailability. researchgate.net Such studies are essential for designing effective delivery systems and establishing appropriate dosing regimens for future clinical trials.

Further mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways modulated by this compound. nih.gov Techniques such as transcriptomics, proteomics, and metabolomics can be employed to gain a systems-level understanding of its biological effects. nih.gov For example, while this compound is known to inhibit urease in Helicobacter pylori, further research could explore its broader impact on the bacterial proteome and its interaction with host gastric epithelial cells. nih.gov

Head-to-head comparison studies with its isomer, berberine, would be highly valuable. Such studies could delineate the unique therapeutic advantages and mechanistic differences between the two compounds, potentially identifying specific conditions where this compound may be more effective or have a better safety profile. Investigating the potential synergistic effects of this compound with other alkaloids found in Coptis chinensis could also open new avenues for developing more potent and holistic therapies. horizonepublishing.com

Developing and testing novel drug delivery systems to enhance the bioavailability of this compound is another critical research trajectory. nih.gov Strategies such as nano-formulations, liposomes, or co-administration with absorption enhancers could be explored to overcome its poor absorption and rapid metabolism.

Finally, long-term preclinical toxicology studies are imperative to establish a comprehensive safety profile for this compound. These studies should assess potential organ toxicity, carcinogenicity, and reproductive toxicity to ensure its safety for potential chronic use in humans.

Translational Research Opportunities for this compound

Translational research for this compound should aim to bridge the gap between preclinical findings and clinical applications. parisbraininstitute.orgfightingblindness.org A key opportunity lies in its potential as a multi-target therapeutic agent for complex chronic diseases. nih.gov Its reported anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties make it a candidate for a wide range of conditions.

A phased approach to clinical trials would be necessary, starting with Phase I trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers. parisbraininstitute.org Subsequent Phase II trials could then explore its efficacy in specific patient populations, such as those with metabolic syndrome, inflammatory bowel disease, or certain types of cancer.

Given the challenges with bioavailability, translational research could also focus on developing this compound as a topical agent for skin conditions or as a locally administered treatment for gastrointestinal disorders, where high systemic concentrations may not be required. For instance, its anti-bacterial activity against H. pylori suggests its potential as a component of novel therapies for peptic ulcers and gastritis. nih.gov

Another translational avenue is the development of standardized extracts of Coptis chinensis that are enriched for this compound. This would allow for a more consistent and reproducible therapeutic effect compared to traditional herbal preparations. Such standardized products could then be evaluated in rigorous clinical trials.

Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial for the successful translation of this compound from the laboratory to the clinic. parisbraininstitute.org This includes establishing standardized analytical methods for quality control of this compound products and designing robust clinical trial protocols. The ultimate goal of this translational effort is to fully harness the therapeutic potential of this compound to improve human health.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify epiberberine in plant extracts or biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with validated calibration curves. For quantification, compare retention times and spectral data against certified this compound standards. Ensure reproducibility by repeating analyses across multiple batches and including negative controls to rule out matrix interference .
  • Key Considerations : Validate methods using guidelines from pharmacopeial standards (e.g., USP or ICH). Include purity assessments (e.g., ≥95% by HPLC) for reference materials.

Q. What experimental models are suitable for studying this compound’s anti-obesity effects?

  • Methodological Answer : Use in vitro models like 3T3-L1 adipocyte differentiation assays to measure triglyceride accumulation inhibition (IC₅₀ ~52.8 μM for this compound). For in vivo studies, employ high-fat-diet-induced obese mice, monitoring weight gain, lipid profiles, and AMPKα/Akt signaling pathways via Western blotting .
  • Data Interpretation : Normalize results to positive controls (e.g., berberine) and account for dose-dependent variability.

Advanced Research Questions

Q. How do conflicting data on this compound’s mechanism of action in glucose metabolism arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or assay conditions (e.g., glucose concentration gradients). Resolve by:

Replicating experiments under standardized protocols (e.g., ISO 17025).

Using siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., Raf/MEK1/ERK1/2).

Performing meta-analyses of existing datasets to identify consensus mechanisms .

  • Example : this compound inhibits glucose uptake in HepG2 cells (IC₅₀ ~5 μg/mL) but may exhibit opposing effects in insulin-resistant models due to pathway crosstalk .

Q. What strategies optimize this compound’s bioavailability for preclinical testing?

  • Methodological Answer : Address poor solubility and permeability via:

Nanocarriers : Liposomal encapsulation improves intestinal absorption (e.g., 2–3× bioavailability in rodent models).

Prodrug Synthesis : Modify hydroxyl groups to enhance stability in gastric fluid.

Co-administration : Combine with piperine to inhibit CYP3A4-mediated metabolism .

  • Validation : Use pharmacokinetic studies (AUC, Cmax, T½) in Sprague-Dawley rats to compare formulations.

Critical Analysis of Evidence

  • Contradictory Findings : While this compound shows promise in in vitro models, its in vivo efficacy is limited by pharmacokinetic challenges. For example, oral bioavailability in rodents is <5% due to first-pass metabolism, necessitating formulation optimization .
  • Gaps in Literature : Limited data exist on this compound’s long-term toxicity and drug-drug interactions. Future studies should prioritize chronic toxicity assays (OECD Guideline 452) and cytochrome P450 inhibition profiling .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in line with the Beilstein Journal’s guidelines (e.g., full spectral data for new compounds, detailed synthesis steps) .
  • Data Transparency : Share raw datasets via repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.